Cy7.5 hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

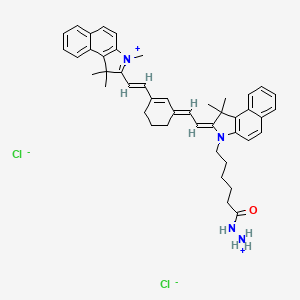

Molecular Formula |

C45H52Cl2N4O |

|---|---|

Molecular Weight |

735.8 g/mol |

IUPAC Name |

[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]azanium dichloride |

InChI |

InChI=1S/C45H50N4O.2ClH/c1-44(2)39(48(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)49(40)29-12-6-7-20-41(50)47-46;;/h8-11,16-19,21-28,30H,6-7,12-15,20,29,46H2,1-5H3;2*1H |

InChI Key |

ZOOGOIXNYBHUPU-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

what is the structure of Cy7.5 hydrazide

An In-depth Guide to the Structure of Cy7.5 Hydrazide for Researchers and Drug Development Professionals

Introduction

This compound is a near-infrared (NIR) fluorescent probe that is instrumental in the field of bioconjugation and in vivo imaging.[1] Its utility stems from the combination of the excellent photophysical properties of the Cy7.5 dye core and the reactive nature of the hydrazide functional group. This guide provides a detailed look into the chemical structure of this compound, offering a foundation for its application in advanced research and drug development.

The Core Structure: Cyanine 7.5

The foundation of this compound is the Cyanine 7.5 (Cy7.5) dye. Cyanine dyes are characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain. In the case of Cy7.5, this structure is optimized for absorption and emission in the near-infrared spectrum, typically with an excitation maximum around 788 nm and an emission maximum around 808 nm.[2][3] This NIR window is particularly advantageous for biological imaging as it allows for deeper tissue penetration and minimizes autofluorescence from endogenous biomolecules.[1]

The extended polymethine bridge in Cy7.5 is a key feature, contributing to its long-wavelength absorption and emission characteristics. The specific structure of the heterocyclic rings, often indolenine derivatives, can be modified to fine-tune the photophysical properties of the dye.

The Reactive Moiety: The Hydrazide Group

Attached to the Cy7.5 core is a hydrazide functional group (-CONHNH2).[1] Hydrazides are derivatives of carboxylic acids and hydrazine.[4][5] This functional group is what makes this compound a valuable tool for bioconjugation. The hydrazide moiety is particularly reactive towards carbonyl groups, such as aldehydes and ketones.[2][6]

This reactivity allows for the specific covalent labeling of biomolecules. For instance, the carbohydrate portions of glycoproteins can be oxidized to generate aldehyde groups, which can then be targeted by the hydrazide group of Cy7.5 for stable labeling.[2][6]

Overall Molecular Structure

The complete structure of this compound, therefore, consists of the large, planar Cy7.5 dye scaffold linked to a hydrazide functional group. The molecular formula for a common variant is C45H52Cl2N4O with a molecular weight of 735.8 g/mol .[1]

Below is a 2D representation of the general structure of this compound, illustrating the connectivity of the core cyanine structure and the reactive hydrazide group.

Quantitative Data and Experimental Protocols

A comprehensive technical guide would typically include quantitative data such as quantum yield, molar extinction coefficient, and detailed experimental protocols for bioconjugation and imaging. However, these parameters can vary depending on the specific isomer of Cy7.5, the linker used to attach the hydrazide group, and the experimental conditions (e.g., solvent, pH). For accurate and application-specific data, it is recommended to consult the technical data sheets provided by the specific manufacturer of the this compound product being used.

Conclusion

The structure of this compound is a sophisticated combination of a near-infrared fluorophore and a reactive functional group. This design makes it an exceptionally powerful tool for researchers in molecular biology, drug development, and in vivo imaging. Understanding its chemical structure is the first step toward harnessing its full potential in a variety of scientific applications.

References

An In-depth Technical Guide to Cy7.5 Hydrazide: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, specifications, and applications of Cy7.5 hydrazide, a near-infrared (NIR) fluorescent dye crucial for advanced biological research and drug development. Detailed experimental protocols and visual diagrams are included to facilitate its effective use in the laboratory.

Core Chemical Properties and Specifications

This compound is a carbonyl-reactive NIR fluorophore.[1][2][3] Its utility in bioconjugation stems from the hydrazide functional group, which specifically reacts with aldehydes and ketones to form stable hydrazone linkages.[4] This reaction is particularly effective for labeling glycoproteins following periodate oxidation of their carbohydrate moieties.[1][3]

The NIR fluorescence of this compound makes it an excellent candidate for in-vivo imaging, as light in this region can penetrate deeper into biological tissues with reduced scattering and autofluorescence compared to visible light.[4] It offers a higher fluorescence quantum yield than indocyanine green (ICG), another common NIR dye.[1][2]

Quantitative Data Summary

The key specifications for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 735.82 g/mol | [5][6] |

| Excitation Maximum (λex) | ~788 nm | [1][5][6] |

| Emission Maximum (λem) | ~808 nm | [1][5][6] |

| Molar Extinction Coefficient (ε) | 223,000 L·mol⁻¹·cm⁻¹ | [1][5] |

| Fluorescence Quantum Yield (Φ) | 0.10 | [1] |

| Solubility | Good in DMF, DMSO, and alcohols; moderate in water | [2][5] |

| Storage Conditions | Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. | [1][5] |

Reaction Mechanism and Bioconjugation

The fundamental application of this compound lies in its ability to covalently label biomolecules containing aldehyde or ketone groups. This is most commonly achieved through the oxidation of cis-diols in the sugar residues of glycoproteins using a mild oxidizing agent like sodium periodate (NaIO₄), which generates reactive aldehydes. The hydrazide group of the dye then undergoes a nucleophilic addition reaction with the aldehyde to form a stable hydrazone bond. This reaction is most efficient under mildly acidic conditions (pH 5.0-6.0).[4]

Below is a diagram illustrating the reaction between this compound and an aldehyde-containing biomolecule.

Caption: Chemical reaction of this compound with an aldehyde to form a stable hydrazone conjugate.

Experimental Protocols

This section provides detailed methodologies for the labeling of glycoproteins and antibodies using this compound.

Protocol 1: Labeling of Glycoproteins

This protocol outlines the general steps for labeling glycoproteins with this compound after periodate oxidation.

Materials:

-

Glycoprotein of interest

-

This compound

-

Sodium periodate (NaIO₄)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 1 M Glycerol

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous DMSO or DMF

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Oxidation:

-

Prepare a fresh solution of 20 mM sodium periodate in the Reaction Buffer.

-

Add an equal volume of the sodium periodate solution to the glycoprotein solution.

-

Incubate the reaction for 20-30 minutes at 4°C in the dark.

-

-

Quenching: Add glycerol to a final concentration of 10 mM to quench the excess sodium periodate. Incubate for 5 minutes at 4°C.

-

Purification: Remove excess reagents by desalting or dialysis against the Reaction Buffer.

-

Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

-

Conjugation:

-

Add a 50-100 fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.

-

Incubate the reaction for 2 hours at room temperature in the dark with gentle stirring.

-

-

Final Purification: Remove unconjugated dye by gel filtration or dialysis.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

Protocol 2: Labeling of Antibodies

This protocol is specifically tailored for the site-specific labeling of antibodies on their glycosylated Fc region.

Materials:

-

Antibody (IgG)

-

This compound

-

Sodium periodate (NaIO₄)

-

Labeling Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5

-

Ethylene Glycol

-

Purification column (e.g., Sephadex G-50)

-

Anhydrous DMSO

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in the Labeling Buffer.

-

Oxidation:

-

Add sodium periodate to the antibody solution to a final concentration of 10 mM.

-

Incubate for 30 minutes on ice in the dark.

-

-

Quenching: Add ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice to quench the reaction.

-

Purification: Purify the oxidized antibody using a desalting column pre-equilibrated with the Labeling Buffer.

-

Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Conjugation:

-

Add a 50-fold molar excess of the this compound stock solution to the purified, oxidized antibody.

-

Incubate for 2 hours at room temperature in the dark.

-

-

Purification of Conjugate: Separate the labeled antibody from free dye using a gel filtration column (e.g., Sephadex G-50).

-

Storage: Store the purified Cy7.5-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling a glycoprotein with this compound.

Caption: A step-by-step workflow for the fluorescent labeling of glycoproteins using this compound.

Logical Relationships in Bioconjugation Strategy

The decision to use this compound is based on a series of considerations related to the target molecule and the intended application. The following diagram outlines these logical relationships.

Caption: A logical diagram illustrating the decision-making process for employing this compound in bioconjugation.

References

A Technical Guide to Cy7.5 Hydrazide: Spectral Properties and Bioconjugation Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cy7.5 hydrazide, a near-infrared (NIR) fluorescent dye crucial for advanced biological imaging and targeted therapeutic applications. We will explore its core spectral properties, detailed experimental protocols for its use in bioconjugation, and its application in targeted drug delivery systems.

Core Spectral and Physical Properties of this compound

This compound is a valuable tool for in vivo imaging due to its excitation and emission spectra falling within the near-infrared window (700-900 nm), a range that allows for deep tissue penetration with minimal autofluorescence.[1][] Its high molar extinction coefficient and quantum yield contribute to bright and efficient fluorescent signals, making it a superior alternative to other dyes like indocyanine green (ICG) for certain applications.[1][3][4]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~788 nm | [1][3][4][5][6][7] |

| Emission Maximum (λem) | ~808 nm | [1][3][4][5][6][7] |

| Molar Extinction Coefficient | 223,000 L·mol⁻¹·cm⁻¹ | [3][4][5][7] |

| Fluorescence Quantum Yield | 0.10 | [4][5][7] |

| Stokes Shift | ~20 nm | [6] |

| Molecular Weight | 845.3 g/mol or 735.82 g/mol (varies by salt form) | [3][5] |

| Solubility | DMF, DMSO, alcohols | [3][5] |

| Purity | ≥95% (typically verified by HPLC-MS) | [3][5][7] |

| Storage Conditions | -20°C in the dark, desiccated | [3][4][5][7] |

Experimental Protocols: Labeling Biomolecules with this compound

The hydrazide functional group on Cy7.5 provides a highly specific reactive handle for covalently labeling biomolecules that contain aldehyde or ketone groups.[1] This carbonyl-specific reaction is particularly useful for labeling glycoproteins and antibodies.[1][4] The reaction is most efficient under mildly acidic conditions (pH 5-6).[1]

General Protocol for Labeling Glycoproteins:

This protocol involves the oxidation of cis-diol groups in sugar residues (like sialic acid) to generate aldehyde groups, which then react with the hydrazide moiety of the dye.

-

Oxidation of Glycoprotein:

-

Prepare a solution of the glycoprotein in a suitable buffer, typically at a pH of around 5.5.

-

Treat the glycoprotein solution with sodium periodate (NaIO₄). The final concentration of sodium periodate and the reaction time will depend on the specific glycoprotein and should be optimized.

-

Incubate the reaction mixture in the dark, for example, for 15-30 minutes at room temperature.

-

-

Quenching Excess Periodate:

-

To prevent over-oxidation and non-specific reactions, quench the excess sodium periodate.[1] This can be achieved by adding a quenching agent like glycerol or sodium bisulfite.

-

-

Conjugation with this compound:

-

Add the this compound, dissolved in an appropriate solvent like DMSO or DMF, to the oxidized glycoprotein solution.[1]

-

Allow the conjugation reaction to proceed for a set amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light. The hydrazide will react with the newly formed aldehyde groups to form a stable hydrazone bond.[1]

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and other small molecules from the labeled glycoprotein. This is commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration.

-

The following diagram illustrates the general workflow for this labeling protocol.

Application in Targeted Drug Delivery

A significant application for this compound is in the development and monitoring of targeted drug delivery systems.[1] The dye can be conjugated to nanocarriers, such as gold nanorods or liposomes, which are also loaded with a therapeutic agent.[1] The fluorescence of Cy7.5 allows for real-time, non-invasive imaging to track the biodistribution and tumor accumulation of these nanocarriers in preclinical models.[1]

In some advanced systems, the hydrazone bond linking the dye or drug can be engineered to be pH-sensitive. This allows for the triggered release of the therapeutic agent specifically within the acidic microenvironment of a tumor, enhancing efficacy while minimizing systemic toxicity.[1]

The diagram below conceptualizes this application.

References

An In-Depth Technical Guide to the Mechanism of Action of Cy7.5 Hydrazide with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles, practical applications, and experimental considerations for the use of Cy7.5 hydrazide in the fluorescent labeling of aldehyde-containing biomolecules. Cy7.5 is a near-infrared (NIR) cyanine dye valued for its deep tissue penetration and high quantum yield, making it an excellent choice for in vivo imaging and other sensitive detection methods.[1][2] Its hydrazide functional group offers a specific handle for covalently targeting carbonyl groups, a key strategy in modern bioconjugation.[2]

Core Mechanism of Action: Hydrazone Formation

The fundamental mechanism of action involves the reaction between the hydrazide moiety (-CONHNH₂) of Cy7.5 and an aldehyde group (-CHO) on a target molecule to form a stable hydrazone bond (C=N-NH-).[2][3] This reaction is a type of nucleophilic addition-elimination, a cornerstone of bioconjugation chemistry due to its high specificity and biocompatibility.[4]

The process begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde. This is followed by the formation of a tetrahedral carbinolamine intermediate. The reaction is typically acid-catalyzed; protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. The rate-limiting step, particularly at or near neutral pH, is the acid-catalyzed dehydration of this intermediate, which results in the elimination of a water molecule and the formation of the final C=N double bond of the hydrazone.[4][5]

The reaction is most efficient under mildly acidic conditions, typically between pH 5.0 and 6.0.[2] At very low pH, the hydrazide itself can become protonated, which reduces its nucleophilicity and slows the reaction rate. Conversely, at neutral or alkaline pH, the reaction is significantly slower due to the lack of sufficient acid catalysis for the dehydration step.[5]

Quantitative Data Summary

The efficiency and stability of the Cy7.5-hydrazone conjugate are critical for experimental success. The following tables summarize key quantitative data related to the dye's properties and the hydrazone linkage.

Table 1: Spectral Properties of Cy7.5 Dye The spectral characteristics of Cy7.5 make it ideal for applications requiring deep tissue penetration and minimal background autofluorescence.[2][6][7]

| Property | Value | Reference(s) |

| Maximum Excitation (λex) | ~788 nm | [6][8][9] |

| Maximum Emission (λem) | ~808 nm | [6][8][9] |

| Molar Extinction Coefficient (ε) | ~223,000 M-1cm-1 | [8][9] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [8] |

| Stokes Shift | ~20 nm | [6] |

Table 2: Representative Second-Order Rate Constants for Hydrazone Formation The rate of hydrazone formation is highly dependent on the structure of the reactants and the reaction conditions. While specific data for this compound is not readily available, the following data for analogous reactions illustrate the range of observed rates at physiological pH.

| Aldehyde Reactant | Hydrazine Reactant | Conditions | Rate Constant (k, M-1s-1) | Reference(s) |

| Various Aldehydes/Ketones | Phenylhydrazine | pH 7.4, Aqueous Buffer | 0.006 - 0.027 | [4] |

| 2-Formylpyridine | Phenylhydrazine | pH 7.4, Aqueous Buffer | 0.14 | [4] |

| Quinoline Aldehyde | Phenylhydrazine | pH 7.4, Aqueous Buffer | 2 - 20 | [3][5][10] |

| Butyraldehyde | Monomethylhydrazine | pH 7.3, Phosphate Buffer | 15.5 ± 1.3 | [11] |

Table 3: Hydrolytic Stability of Hydrazone Bonds The hydrazone bond is reversible and susceptible to hydrolysis, particularly in acidic environments.[12][13] The stability is influenced by the structure of the original aldehyde and hydrazine components.

| Hydrazone Type | pH | Half-life (t1/2) | Reference(s) |

| Aliphatic Aldehyde-based | 7.4 | Minutes to Hours | [14] |

| Aromatic Aldehyde-based | 7.4 | > 72 hours | [14] |

| Acetylhydrazone | 7.0 | 2 hours | [13] |

| Methylhydrazone | 7.0 | ~1 hour | [13] |

| Aliphatic Hydrazone | 4.2 | ~50 seconds (for gel relaxation) | [11] |

| Aliphatic Hydrazone | 7.3 | ~25 seconds (for gel relaxation) | [11] |

Experimental Protocols

A primary application of this compound is the labeling of glycoproteins, such as antibodies, where the carbohydrate moieties can be oxidized to generate aldehyde groups.[15]

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation

This protocol describes the initial step of creating reactive sites on glycoproteins for hydrazide conjugation.

Materials:

-

Glycoprotein (e.g., antibody) solution (2-10 mg/mL)

-

Sodium meta-periodate (NaIO₄)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Buffer Exchange: Ensure the glycoprotein is in the Reaction Buffer. If necessary, perform buffer exchange using a desalting column or dialysis. The protein solution must be free of primary amines (e.g., Tris, glycine) which can interfere with the subsequent reaction.[16]

-

Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the Reaction Buffer.

-

Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the glycoprotein solution (final periodate concentration: 10 mM). Mix gently and incubate for 5-15 minutes at room temperature, protected from light.

-

Quenching (Optional but Recommended): To stop the reaction, the excess periodate can be quenched by adding a quenching agent like glycerol or ethylene glycol.

-

Purification: Immediately remove excess periodate and byproducts by passing the solution through a desalting column or by dialysis against the Reaction Buffer (0.1 M Sodium Acetate, pH 5.5).

Protocol 2: Conjugation of this compound to Oxidized Glycoprotein

Materials:

-

Oxidized glycoprotein solution from Protocol 1

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

(Optional) Catalyst: Aniline

Procedure:

-

Dye Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

-

Conjugation Reaction: Add a 50- to 100-fold molar excess of the this compound stock solution to the oxidized glycoprotein solution. Mix gently.

-

Catalysis (Optional): For improved efficiency, aniline can be added as a catalyst to a final concentration of 1-10 mM.[17]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.

-

Purification of the Conjugate: Remove unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G-25), spin column, or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).[16][18] For higher purity, HPLC-based methods like size-exclusion (SEC) or reversed-phase (RP-HPLC) can be employed.[19][20]

Characterization and Quality Control

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and confirm purity.

-

UV-Vis Spectrophotometry: The concentrations of the protein and the dye can be determined by measuring the absorbance at 280 nm (for the protein) and ~788 nm (for Cy7.5). The DOL can then be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm the covalent attachment of the dye to the protein and to assess the purity of the conjugate. The fluorescently labeled protein can be visualized in-gel using an appropriate imaging system before Coomassie or silver staining.[21]

-

Mass Spectrometry: For a precise characterization, mass spectrometry can confirm the mass of the conjugate, providing an accurate measure of the number of dye molecules attached.[22]

-

HPLC: Analytical size-exclusion or reversed-phase HPLC can be used to assess the purity of the conjugate, separating the labeled protein from any remaining free dye or aggregated protein.[19][20]

References

- 1. raineslab.com [raineslab.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 7. Spectrum [Cy7.5 (Cyanine-7.5)] | AAT Bioquest [aatbio.com]

- 8. Cy7.5 NHS ester, 2708152-94-5 | BroadPharm [broadpharm.com]

- 9. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. ddmckinnon.com [ddmckinnon.com]

- 12. Hydrazone - Wikipedia [en.wikipedia.org]

- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lumiprobe.com [lumiprobe.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - SE [thermofisher.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Development of HPLC methods for the purification and analysis of plasma membrane glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hplc.eu [hplc.eu]

- 21. Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cy7.5 Hydrazide: A Comprehensive Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of Cy7.5 hydrazide, a near-infrared (NIR) fluorescent probe critical for a variety of applications in research and drug development. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis and purification, and visual workflows to facilitate understanding.

Core Properties of this compound

This compound is a carbonyl-reactive dye, making it an invaluable tool for the fluorescent labeling of biomolecules containing aldehyde or ketone groups, such as glycoproteins. Its spectral properties in the NIR region allow for deep tissue imaging with minimal autofluorescence from biological tissues.[1][2] The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 735.82 g/mol | [2] |

| Molecular Formula | C45H52Cl2N4O | [2] |

| Excitation Maximum (λex) | ~788 nm | [2] |

| Emission Maximum (λem) | ~808 nm | [2] |

| Molar Extinction Coefficient (ε) | ~223,000 L·mol⁻¹·cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.10 | [2] |

| Solubility | Good in polar organic solvents (DMF, DMSO) | [2] |

| Purity (Typical) | ≥95% (as determined by HPLC-MS) | [2] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is generally achieved through the reaction of a Cy7.5 core structure containing a suitable leaving group, such as an N-hydroxysuccinimide (NHS) ester, with a hydrazine derivative.[1] This method provides a straightforward and efficient route to obtaining the desired hydrazide-functionalized cyanine dye.

Materials and Reagents:

-

Cy7.5 NHS ester

-

Hydrazine hydrate or a suitable hydrazine derivative

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Diethyl ether or other suitable precipitation solvent

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

C18 HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Triethylammonium acetate (TEAA) buffer

Experimental Procedure:

-

Preparation of the Reaction Mixture:

-

Dissolve Cy7.5 NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

In a separate vial, prepare a solution of hydrazine hydrate in anhydrous DMF or DMSO. A 5 to 10-fold molar excess of hydrazine relative to the Cy7.5 NHS ester is recommended to ensure complete conversion.

-

Add a small amount of a non-nucleophilic base, such as triethylamine, to the hydrazine solution to facilitate the reaction.

-

-

Reaction:

-

Slowly add the Cy7.5 NHS ester solution to the hydrazine solution with constant stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Precipitation:

-

Upon completion of the reaction, precipitate the crude this compound by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the crude product with diethyl ether to remove unreacted starting materials and byproducts.

-

Dry the crude product under vacuum.

-

Purification of this compound by RP-HPLC

Due to the potential for side products, the crude this compound must be purified to achieve the high purity required for biological applications.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purification.

HPLC Protocol:

-

Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the separation of the desired product from impurities.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the elution profile at the absorbance maximum of Cy7.5 (~788 nm).

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents the purified this compound.

-

Post-Purification: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a dark green or blue powder.[1]

Visualizing the Workflow and Application

To further clarify the synthesis and a common application of this compound, the following diagrams are provided.

Caption: Synthesis and purification workflow for this compound.

References

Solubility Profile of Cy7.5 Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cy7.5 hydrazide, a near-infrared (NIR) fluorescent dye crucial for various research and drug development applications. Understanding the solubility of this probe is paramount for its effective use in labeling, imaging, and other fluorescence-based assays. This document outlines its solubility in different solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Data Presentation: Solubility of this compound

The solubility of this compound is a critical factor for its handling and application in aqueous and organic media. Generally, non-sulfonated cyanine dyes like this compound exhibit limited solubility in aqueous solutions.[1] The available data indicates that this compound has moderate solubility in water and good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols.[2]

For practical applications, stock solutions are typically prepared in an organic solvent before further dilution into the desired aqueous buffer. A summary of the available quantitative and qualitative solubility data is presented in the table below. It is important to note that specific quantitative data for this compound in single solvents is limited in publicly available literature. The data for Cy7 and Indocyanine Green (ICG), structurally similar near-infrared cyanine dyes, are included for reference and to provide a broader understanding of the expected solubility behavior of this class of compounds.

| Solvent | This compound | Cy7 | Indocyanine Green (ICG) |

| Water | Moderate Solubility | - | ~1 mg/mL[3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | ~1 mg/mL | ~0.5 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Good Solubility[2]; ≥ 2.08 mg/mL in a mixed solvent system containing 10% DMSO[4] | ~10 mg/mL | ~10 mg/mL |

| Dimethylformamide (DMF) | Good Solubility[2] | ~10 mg/mL | ~10 mg/mL |

| Ethanol | Good Solubility[2] | ~5 mg/mL | ~1 mg/mL |

| Methanol | Good Solubility | - | - |

Note: The quantitative data for Cy7 and ICG are provided as representative values for this class of near-infrared cyanine dyes and may not reflect the exact solubility of this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The following protocol outlines a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent. This method is considered the gold standard for solubility measurement.

1. Materials and Equipment:

-

This compound (solid powder)

-

Solvents of interest (e.g., Water, PBS, DMSO, DMF, Ethanol, Methanol)

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes for dilutions

2. Procedure:

2.1. Preparation of Saturated Solutions:

-

Weigh out an excess amount of this compound (e.g., 2-5 mg) and transfer it to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period to reach thermodynamic equilibrium. For many compounds, 24 to 48 hours is adequate, but preliminary experiments may be needed to determine the optimal equilibration time.

2.2. Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

Carefully collect the supernatant using a clean pipette, being cautious not to disturb the solid pellet.

-

For an additional separation step, filter the supernatant through a 0.22 µm syringe filter that has been pre-wetted with the solvent. This step is crucial to remove any remaining micro-particulates.

2.3. Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (approximately 788 nm) to generate a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

3. Considerations for Fluorescent Dyes:

-

Light Sensitivity: this compound is sensitive to light. All steps should be performed in a light-protected environment (e.g., using amber vials and minimizing exposure to ambient light) to prevent photodegradation.

-

Aggregation: Cyanine dyes have a tendency to form aggregates in aqueous solutions, which can affect their spectral properties and lead to an underestimation of solubility. It is important to be aware of this and to use appropriate analytical techniques.

-

Solvent Purity: The purity of the solvents used can significantly impact solubility. Use high-purity, anhydrous solvents where appropriate.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

quantum yield and molar extinction coefficient of Cy7.5 hydrazide

An In-depth Technical Guide to the Physicochemical Properties of Cy7.5 Hydrazide

Introduction

This compound is a near-infrared (NIR) fluorescent dye that is instrumental in various research and drug development applications.[1] Its operation within the NIR-I window (700-900 nm) makes it particularly valuable for deep-tissue imaging, as it minimizes interference from tissue autofluorescence.[1] The dye is characterized by a high molar extinction coefficient and a favorable fluorescence quantum yield, which contribute to bright and efficient fluorescent signals.[1] The hydrazide functional group provides the capability for specific covalent labeling of biomolecules that contain aldehyde or ketone groups, a feature not present in the base cyanine dyes.[1] This specificity is crucial for applications such as the labeling of glycoproteins, targeted drug delivery, and various bioanalytical assays.[1][2]

Core Physicochemical Properties

The utility of a fluorophore is largely defined by its spectral properties. For this compound, the key quantitative parameters are its molar extinction coefficient and quantum yield. These values, along with its excitation and emission maxima, determine the brightness and sensitivity of the dye in a given application.

Data Presentation: Spectroscopic Properties

The following table summarizes the key spectroscopic data for this compound and provides a comparison with related cyanine dyes.

| Property | This compound | Cy7 Hydrazide | Cy5.5 Hydrazide |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹[1][3] | 250,000 M⁻¹cm⁻¹[4] | 209,000 M⁻¹cm⁻¹[5] |

| Quantum Yield (Φ) | 0.10[1][3][6] | 0.3[4] | 0.2[5] |

| Excitation Maximum (λex) | ~788 nm[1][3] | 756 nm[4] | 673 nm[5] |

| Emission Maximum (λem) | ~808 nm[1][3] | 779 nm[4] | 707 nm[5] |

Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is essential for the quantitative use of fluorescent dyes. The following are detailed methodologies for these key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in M)

-

l is the path length of the cuvette (in cm)

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3]

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS).

-

Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of this compound (~788 nm).[1][3]

-

Data Analysis: Plot the absorbance at λmax versus the concentration of the dye. The slope of the resulting linear regression line will be the molar extinction coefficient (ε) if the path length is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often determined by a relative method, comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and an emission spectrum that can be accurately recorded by the detection system. For the far-red region, appropriate standards can be challenging to find, but dyes like Nile Blue (in methanol, Φ = 0.27) can be used.[7][8]

-

Preparation of Solutions: Prepare dilute solutions of both the this compound and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.

-

Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Applications and Workflows

The unique properties of this compound make it suitable for a variety of applications in research and drug development. Its carbonyl-reactive nature is particularly useful for labeling glycoproteins.

Workflow for Labeling Cell Surface Glycoproteins

This compound can be used to label glycoproteins on the surface of cells. This is typically achieved by mild oxidation of sialic acid residues to generate aldehyde groups, which then react with the hydrazide moiety of the dye.[1]

Caption: Workflow for labeling cell surface glycoproteins with this compound.

General Workflow for Relative Quantum Yield Determination

The following diagram illustrates the key steps in determining the relative quantum yield of a fluorophore.

Caption: General workflow for determining relative fluorescence quantum yield.

Conclusion

This compound is a powerful near-infrared probe with well-defined physicochemical properties that make it highly suitable for sensitive and specific labeling applications in complex biological systems. Its high molar extinction coefficient and good quantum yield ensure bright signals for in vivo imaging and other fluorescence-based assays. The experimental protocols and workflows provided in this guide offer a framework for the accurate characterization and effective utilization of this compound in research and drug development.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Cyanine 7 hydrazide [equivalent to Cy7® hydrazide] | AAT Bioquest [aatbio.com]

- 5. Cy5.5 hydrazide | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. 2.5. Quantum yield determination [bio-protocol.org]

Commercial Sources and Applications of Cy7.5 Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5 hydrazide is a near-infrared (NIR) fluorescent dye that has emerged as a critical tool in biomedical research and drug development. Its utility stems from its spectral properties, which fall within the NIR window (700-900 nm), allowing for deep tissue penetration with minimal autofluorescence from biological tissues. This makes it an ideal candidate for in vivo imaging applications.[1] The hydrazide functional group provides a reactive handle for the specific covalent labeling of biomolecules containing carbonyl groups (aldehydes and ketones). This specificity is particularly advantageous for labeling glycoproteins, antibodies, and polysaccharides, as well as for incorporation into nanoparticle-based drug delivery systems.[1][2] This technical guide provides an in-depth overview of the commercial sources, technical specifications, and key applications of this compound, complete with detailed experimental protocols.

Commercial Suppliers of this compound

A number of reputable suppliers offer this compound for research purposes. The following table summarizes some of the key commercial sources.

| Supplier | Product Name | Purity | Notes |

| BroadPharm | This compound | ≥95% | Offers the dye as a carbonyl-reactive linker with spectral properties similar to ICG but with a higher quantum yield.[3] |

| MedchemExpress | This compound | Not specified | A fluorophore Cy7.5-labeled hydrazide fluorescent dye intended for research use only.[4] |

| Lumiprobe | Cyanine7.5 hydrazide | 95% (HPLC-MS) | A carbonyl-reactive derivative of Cyanine7.5, ideal for in vivo imaging and labeling of antibodies and saccharides.[2] |

| AxisPharm | Cyanine7.5 hydrazide | ≥95% | Provides a range of Cyanine7.5 derivatives, including the hydrazide form, for applications in imaging and molecular labeling.[5] |

| Benchchem | This compound | Not specified | Highlights its use in covalent labeling of biomolecules for various research applications.[1] |

Technical Specifications

The utility of this compound in various applications is dictated by its photophysical and chemical properties. The following table provides a summary of its key technical specifications as reported by various suppliers.

| Property | Value | Source |

| Excitation Maximum (λex) | ~788 nm | [1][5] |

| Emission Maximum (λem) | ~808 nm | [1][5] |

| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.10 | [2] |

| Molecular Weight | ~735.82 g/mol | [2][5] |

| Solubility | Good in polar organic solvents (DMF, DMSO, alcohols) | [2] |

| Storage Conditions | -20°C in the dark | [2][3] |

Key Applications and Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules for visualization and tracking. Its specificity for carbonyl groups makes it particularly useful for targeting glycoproteins and polysaccharides.

Antibody and Glycoprotein Labeling

This compound is frequently used to label antibodies and other glycoproteins. This is typically achieved by first oxidizing the sugar moieties on the glycoprotein with a mild oxidizing agent like sodium periodate to generate aldehyde groups. The hydrazide group of the dye then reacts with these newly formed aldehydes to form a stable covalent bond.[1][2] This method is advantageous for labeling antibodies as the glycosylation sites are often located away from the antigen-binding regions, thus preserving the antibody's functionality.[1]

This protocol is adapted from standard glycoprotein labeling procedures.

Materials:

-

Antibody (or glycoprotein) solution (2-5 mg/mL in a buffer free of primary amines, e.g., 0.1 M sodium acetate, pH 5.5)

-

Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate, pH 5.5, freshly prepared)

-

This compound solution (50 mM in anhydrous DMSO)

-

Desalting column or dialysis equipment

-

Reaction buffer: 0.1 M sodium acetate, pH 5.5

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.

-

Oxidation: Add an equal volume of the 20 mM sodium meta-periodate solution to the antibody solution. Mix gently and incubate for 5 minutes at room temperature in the dark.

-

Purification: Immediately remove the excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.

-

Conjugation: To the purified, oxidized antibody solution, add 0.1 volumes of the 50 mM this compound solution in DMSO. Incubate for 2 hours at room temperature in the dark with gentle mixing.

-

Final Purification: Purify the labeled antibody from excess dye using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Workflow for labeling antibodies with this compound.

In Vivo Imaging

The NIR fluorescence of Cy7.5 makes it an excellent probe for non-invasive in vivo imaging in small animal models.[1] Labeled cells, antibodies, or nanoparticles can be tracked as they distribute throughout the body, accumulate at sites of disease, or are cleared.

This protocol provides a general guideline for in vivo fluorescence imaging.

Materials:

-

Anesthetized mouse

-

Cy7.5-labeled molecule (e.g., antibody, nanoparticle) in a sterile, injectable buffer (e.g., PBS)

-

In vivo imaging system equipped with appropriate excitation and emission filters for Cy7.5

Procedure:

-

Animal Preparation: Anesthetize the mouse using an appropriate protocol (e.g., isoflurane inhalation or intraperitoneal injection of an anesthetic cocktail).

-

Baseline Imaging: Acquire a baseline fluorescence image of the anesthetized mouse before injection of the labeled compound to determine background autofluorescence.

-

Injection: Inject the Cy7.5-labeled molecule via an appropriate route (e.g., intravenous tail vein injection). The concentration and volume will depend on the specific agent and experimental goals.

-

Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1 h, 4 h, 24 h) to monitor the biodistribution and target accumulation of the labeled molecule. Use excitation and emission filters appropriate for Cy7.5 (e.g., excitation ~740-780 nm, emission ~800-840 nm).

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mouse and dissect organs of interest (e.g., tumor, liver, spleen, kidneys). Image the excised organs to confirm the biodistribution of the fluorescent signal.

General workflow for in vivo imaging with a Cy7.5-labeled probe.

Drug Delivery Systems

This compound can be incorporated into nanoparticles and other drug delivery systems to enable their visualization and tracking in vitro and in vivo.[1] The hydrazide functionality allows for its conjugation to nanocarriers that have been functionalized with aldehyde or ketone groups. This is particularly useful for developing theranostic agents, where the Cy7.5 component provides the diagnostic imaging capability to monitor the delivery of a therapeutic agent in real-time.[1]

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its favorable spectral properties for in vivo imaging and its specific reactivity towards carbonyl groups make it an invaluable reagent for labeling a wide range of biomolecules and for the development of advanced drug delivery and diagnostic agents. The availability of this dye from multiple commercial suppliers and the well-established protocols for its use will continue to facilitate its broad application in biomedical research.

References

Methodological & Application

Application Notes: Cy7.5 Hydrazide Labeling of Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the fluorescent labeling of glycoproteins using Cy7.5 hydrazide. This method is highly specific for glycoproteins and relies on the chemical reaction between the hydrazide group of the Cy7.5 dye and aldehyde groups generated on the carbohydrate moieties of glycoproteins. This near-infrared (NIR) fluorescent dye is particularly well-suited for in vivo imaging due to its spectral properties and high quantum yield.[1][2] The labeling process involves two key steps: the oxidation of cis-diol groups within the sugar residues of the glycoprotein to form aldehydes, followed by the conjugation of this compound to these aldehyde groups to form a stable hydrazone bond.[3][4] This technique is a valuable tool for studying glycoprotein structure, function, and localization.

Principle of the Method

The labeling strategy is based on well-established bioorthogonal chemistry. First, cis-glycol groups present in the carbohydrate chains of the glycoprotein, particularly in sialic acid residues, are oxidized using a mild oxidizing agent, sodium meta-periodate (NaIO₄).[4][5] This reaction cleaves the bond between adjacent carbon atoms containing hydroxyl groups, resulting in the formation of reactive aldehyde groups.[4][5] Subsequently, the hydrazide moiety (-CONHNH₂) of the Cy7.5 dye reacts specifically with these newly formed aldehyde groups under mildly acidic conditions (pH 5-6) to form a stable hydrazone linkage.[3] This targeted approach ensures that the fluorescent label is attached to the glycan portion of the protein, minimizing potential interference with the protein's biological activity.

Quantitative Data Summary

The efficiency of the labeling reaction can be assessed by determining the Degree of Labeling (DOL), which represents the molar ratio of the dye to the protein.[6][7][8][9][10] The optimal DOL for most applications, particularly for antibodies, typically falls within the range of 2 to 10.[6] A low DOL may result in a weak fluorescent signal, while an excessively high DOL can lead to fluorescence quenching and potentially alter the protein's solubility and function.[5][6]

| Parameter | Value | Reference |

| Cy7.5 Spectral Properties | ||

| Excitation Maximum (λex) | 788 nm | [1][2] |

| Emission Maximum (λem) | 808 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | [1][2] |

| Recommended Degree of Labeling (DOL) | 2 - 10 | [6] |

| Typical Molar Excess of Dye:Protein | 5:1 to 20:1 | [3] |

| Oxidation Reaction Time | 30 minutes | [11] |

| Conjugation Reaction Time | 2 - 24 hours | [3] |

Experimental Workflow

Caption: Experimental workflow for this compound labeling of glycoproteins.

Detailed Experimental Protocols

Materials and Reagents

-

Glycoprotein of interest

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Glycerol or Ethylene Glycol

-

Sodium Acetate Buffer (0.1 M, pH 5.5)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Gel filtration column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)

-

Spectrophotometer

-

SDS-PAGE system with fluorescence scanner

Protocol 1: Oxidation of Glycoprotein

-

Prepare Glycoprotein Solution: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.

-

Prepare Sodium Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.

-

Initiate Oxidation: Add the sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-10 mM. For selective oxidation of sialic acid residues, a final concentration of 1 mM is recommended.[4]

-

Incubate: Incubate the reaction mixture for 30 minutes at room temperature in the dark.[11]

-

Quench the Reaction: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.

-

Remove Excess Reagents: Purify the oxidized glycoprotein from excess periodate and quenching agent by gel filtration or dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).

Protocol 2: Conjugation of this compound

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.[3]

-

Initiate Conjugation: Add the this compound stock solution to the purified oxidized glycoprotein solution. The molar ratio of dye to protein should be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.[3]

-

Incubate: Incubate the reaction mixture for 2 to 4 hours at room temperature in the dark. The reaction time can be extended up to 24 hours to potentially increase labeling efficiency.[3]

Protocol 3: Purification of Labeled Glycoprotein

It is crucial to remove any unreacted this compound for accurate determination of the degree of labeling and to prevent interference in downstream applications.[5][6][7]

Method A: Gel Filtration Chromatography

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.4).[12]

-

Apply the conjugation reaction mixture to the column.[12]

-

Elute the labeled glycoprotein with PBS. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the resin.[13]

-

Collect the fractions containing the purple-colored labeled protein.

Method B: Dialysis

-

Transfer the conjugation reaction mixture to a dialysis cassette or tubing with a molecular weight cut-off (MWCO) of 10-14 kDa.[14]

-

Dialyze against a large volume of PBS (pH 7.4) at 4°C.[14]

-

Perform at least three buffer changes over 24-48 hours to ensure complete removal of the free dye.[14]

Protocol 4: Characterization of Labeled Glycoprotein

1. Determination of Degree of Labeling (DOL)

The DOL is calculated from the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (788 nm).[5][6][9]

-

Equation for Protein Concentration:

-

Protein Concentration (M) = [A₂₈₀ - (A₇₈₈ x CF)] / ε_protein

-

Where:

-

A₂₈₀ = Absorbance of the labeled protein at 280 nm

-

A₇₈₈ = Absorbance of the labeled protein at 788 nm

-

CF = Correction factor (A₂₈₀ of the free dye / A₇₈₈ of the free dye). This accounts for the dye's absorbance at 280 nm.

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[6]

-

-

-

Equation for Dye Concentration:

-

Equation for DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

2. SDS-PAGE Analysis

The labeled glycoprotein can be visualized by SDS-PAGE followed by fluorescence scanning.

-

Run the labeled glycoprotein on a polyacrylamide gel.

-

Image the gel using a fluorescence imager with appropriate filters for Cy7.5 (excitation ~780 nm, emission ~810 nm).

-

The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm that the fluorescence signal co-localizes with the glycoprotein of interest.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DOL | Inefficient oxidation | Ensure the sodium periodate solution is freshly prepared. Optimize periodate concentration and reaction time. |

| Inefficient conjugation | Optimize the molar excess of this compound. Extend the conjugation reaction time. Ensure the pH of the reaction buffer is between 5 and 6. | |

| High DOL (potential for precipitation) | Excessive molar ratio of dye to protein | Reduce the molar excess of this compound in the conjugation step. |

| High background fluorescence in assays | Incomplete removal of unreacted dye | Repeat the purification step (gel filtration or dialysis). |

| Loss of protein activity | Over-oxidation or over-labeling | Use a lower concentration of sodium periodate. Aim for a lower DOL by reducing the dye-to-protein ratio. |

Conclusion

The this compound labeling protocol offers a robust and specific method for fluorescently tagging glycoproteins. The near-infrared fluorescence of Cy7.5 makes it an excellent choice for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. By following the detailed protocols and optimizing the reaction conditions, researchers can achieve efficient and reproducible labeling of their glycoproteins of interest for downstream analysis.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. support.nanotempertech.com [support.nanotempertech.com]

- 9. spectra.arizona.edu [spectra.arizona.edu]

- 10. Degree of labeling (DOL) step by step [abberior.rocks]

- 11. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. conductscience.com [conductscience.com]

- 13. harvardapparatus.com [harvardapparatus.com]

- 14. home.sandiego.edu [home.sandiego.edu]

Application Notes and Protocols for Conjugating Cy7.5 Hydrazide to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of near-infrared (NIR) fluorescent dyes, such as Cyanine7.5 (Cy7.5), to monoclonal antibodies (mAbs) is a critical process in the development of targeted imaging agents for preclinical research and diagnostics. This site-specific conjugation method focuses on the carbohydrate moieties within the Fc region of the antibody, ensuring that the antigen-binding sites remain unobstructed and fully functional.[1] The protocol involves the gentle oxidation of the antibody's sugar chains to create reactive aldehyde groups, which then form a stable covalent bond with the hydrazide group of the Cy7.5 dye. This method offers a robust and reproducible way to generate highly specific and brightly fluorescent antibody conjugates for various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[][3]

Principle of the Method

The conjugation of Cy7.5 hydrazide to an antibody is a two-step process:

-

Oxidation of the Antibody: The carbohydrate chains (glycans) located in the Fc region of the antibody are oxidized using a mild oxidizing agent, sodium meta-periodate (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to form reactive aldehyde groups (-CHO).[4][5][6] The reaction is performed under controlled conditions to minimize non-specific oxidation of amino acid residues.[7]

-

Hydrazone Bond Formation: The oxidized antibody with its newly formed aldehyde groups is then reacted with this compound. The hydrazide group (-NH-NH₂) of the dye nucleophilically attacks the aldehyde groups on the antibody, forming a stable hydrazone bond.[1][8] This reaction is efficient and specific, leading to the covalent attachment of the fluorescent dye to the antibody.

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab)

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium Acetate Buffer (0.1 M, pH 5.5)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting columns (e.g., Sephadex G-25)[5]

-

Spectrophotometer

-

Centrifuge

Part 1: Oxidation of the Antibody

This protocol is optimized for the oxidation of IgG antibodies.

-

Antibody Preparation:

-

Preparation of Sodium Periodate Solution:

-

Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5. Protect the solution from light.

-

-

Oxidation Reaction:

-

Add the 20 mM sodium periodate solution to the antibody solution to achieve a final periodate concentration of 10 mM. For example, add an equal volume of 20 mM sodium periodate to the antibody solution.[4][5]

-

Incubate the reaction mixture for 30 minutes at room temperature in the dark with gentle mixing.[5][6]

-

Note: The reaction time and periodate concentration can be varied to control the number of aldehyde groups generated, which in turn affects the degree of labeling.[7]

-

-

Quenching and Purification of Oxidized Antibody:

-

To stop the oxidation reaction, remove the excess sodium periodate. This is critical to prevent further unwanted reactions.

-

Immediately purify the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5. This will separate the antibody from the excess periodate and other small molecules.

-

Part 2: Conjugation of this compound to the Oxidized Antibody

-

Preparation of this compound Solution:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.

-

-

Conjugation Reaction:

-

Add the this compound solution to the purified oxidized antibody solution. A typical starting molar excess of dye to antibody is 20-50 fold. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle mixing. The incubation can be extended overnight if necessary.[9]

-

Part 3: Purification of the Antibody-Cy7.5 Conjugate

-

Removal of Unconjugated Dye:

-

Purify the antibody-Cy7.5 conjugate from the excess, unconjugated this compound using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[5]

-

Collect the fractions containing the colored conjugate, which will elute first.

-

-

Storage of the Conjugate:

-

Store the purified antibody-Cy7.5 conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.

-

Characterization of the Antibody-Cy7.5 Conjugate

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical parameter for ensuring the quality and reproducibility of the conjugate.[10][11][12] An optimal DOL is typically between 2 and 8 for most applications.[3][12]

-

Spectrophotometric Measurement:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7.5, which is approximately 750-780 nm (Aₘₐₓ).

-

-

Calculation of DOL:

-

The DOL can be calculated using the following formula:

DOL = (Aₘₐₓ × ε_Ab) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye]

Where:

-

Aₘₐₓ is the absorbance of the conjugate at the λₘₐₓ of Cy7.5.

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

ε_Ab is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

-

ε_dye is the molar extinction coefficient of Cy7.5 at its λₘₐₓ (for Cy7 hydrazide, this is approximately 250,000 M⁻¹cm⁻¹).[13]

-

CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). This value is typically provided by the dye manufacturer or can be determined experimentally.

-

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve conjugation efficiency. |

| Sodium Periodate Concentration | 10 mM | Can be varied to control the level of oxidation.[7] |

| Oxidation Time | 30 minutes | Longer times can lead to over-oxidation and antibody damage.[7] |

| This compound:Antibody Molar Ratio | 20-50:1 | The optimal ratio should be determined experimentally. |

| Conjugation Time | 2 hours - overnight | Longer incubation can increase the DOL. |

| Expected Degree of Labeling (DOL) | 2 - 8 | Optimal for most imaging applications.[3][12] |

| Expected Antibody Recovery | >70% | Recovery can be affected by purification methods. |

Table 2: Spectroscopic Properties for DOL Calculation

| Molecule | Molar Extinction Coefficient (ε) | Absorbance Maximum (λₘₐₓ) |

| IgG Antibody | ~210,000 M⁻¹cm⁻¹ at 280 nm | 280 nm |

| This compound | ~250,000 M⁻¹cm⁻¹[13] | ~756 nm[13] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the conjugation of this compound to antibodies.

Example Signaling Pathway: HER2 Signaling and Trastuzumab Action

Antibodies conjugated to NIR dyes are frequently used for in vivo imaging of cancer.[14][15][16][17] A prominent example is the use of fluorescently labeled Trastuzumab (Herceptin) to target HER2-positive breast cancer cells.[6][14][15] The following diagram illustrates the HER2 signaling pathway and the mechanism of action of Trastuzumab.

Caption: HER2 signaling pathway and the inhibitory action of Trastuzumab.

References

- 1. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. droracle.ai [droracle.ai]

- 10. Degree of labeling (DOL) step by step [abberior.rocks]

- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 13. Cyanine 7 hydrazide [equivalent to Cy7® hydrazide] | AAT Bioquest [aatbio.com]

- 14. worldscientific.com [worldscientific.com]

- 15. Comparison of HER2-Targeted Antibodies for Fluorescence-Guided Surgery in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Affibody Molecules for In vivo Characterization of HER2-Positive Tumors by Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Periodate Oxidation of Antibodies for Cy7.5 Hydrazide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the site-specific labeling of antibodies with the near-infrared fluorescent dye, Cy7.5 hydrazide. The protocol is designed for researchers in various fields, including molecular biology, immunology, and drug development, who require precisely labeled antibodies for applications such as in vivo imaging, flow cytometry, and immunofluorescence.

The method is based on the selective oxidation of the carbohydrate moieties present in the Fc region of the antibody, followed by the covalent attachment of this compound. This site-directed conjugation approach minimizes the potential for interference with the antigen-binding sites, thereby preserving the antibody's immunoreactivity.

Principle of the Method

The labeling process occurs in two main stages:

-

Periodate Oxidation: Sodium meta-periodate (NaIO₄) is a mild oxidizing agent that specifically cleaves the vicinal diols of the sugar residues on the antibody's carbohydrate chains. This reaction generates reactive aldehyde groups. The oxidation is typically performed under mildly acidic conditions to ensure the specificity of the reaction.

-

Hydrazide Labeling: The generated aldehyde groups react with the hydrazide moiety of this compound to form a stable hydrazone bond. This reaction is most efficient in a slightly acidic to neutral pH range. For enhanced stability of the conjugate, an optional reduction step can be performed to convert the hydrazone bond to a more stable secondary amine linkage.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| Monoclonal or Polyclonal Antibody | Varies | Varies |

| Sodium meta-periodate (NaIO₄) | Thermo Fisher | 20504 |

| This compound | BroadPharm | BP-24352 |

| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| Sodium Acetate Buffer (0.1 M, pH 5.5) | - | - |

| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | - | - |

| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | 89882 |

| Sodium Cyanoborohydride (NaBH₃CN) (Optional) | Sigma-Aldrich | 156159 |

| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | - | - |

Experimental Protocols

Part 1: Periodate Oxidation of the Antibody

This protocol is designed for the oxidation of 1 mg of antibody. The volumes can be scaled accordingly.

Quantitative Parameters for Antibody Oxidation

| Parameter | Recommended Value |

| Antibody Concentration | 1-10 mg/mL |

| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 |

| Sodium meta-periodate Concentration (final) | 1-10 mM |

| Reaction Temperature | Room Temperature (20-25°C) |

| Reaction Time | 30 minutes |

| Light Conditions | Protect from light (use an amber tube or foil) |

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains Tris or glycine buffers, exchange the buffer to 0.1 M Sodium Acetate, pH 5.5, using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL with the oxidation buffer.

-

-

Preparation of Sodium meta-periodate Solution:

-

Prepare a fresh 100 mM stock solution of sodium meta-periodate in deionized water. For example, dissolve 21.4 mg of NaIO₄ in 1 mL of water.

-

-

Oxidation Reaction:

-

To 1 mg of antibody in oxidation buffer, add the calculated volume of 100 mM sodium meta-periodate stock solution to achieve a final concentration of 1-10 mM. For a 1 mL antibody solution, this would be 10-100 µL.

-

Incubate the reaction mixture for 30 minutes at room temperature, protected from light.

-

-

Removal of Excess Periodate:

-

Immediately after the incubation, remove the excess sodium meta-periodate using a desalting column equilibrated with PBS, pH 7.2-7.4. This step is crucial to prevent the oxidation of the hydrazide dye in the subsequent step.

-

Caption: Workflow for the periodate oxidation of antibodies.

Part 2: this compound Labeling

Quantitative Parameters for this compound Labeling

| Parameter | Recommended Value |

| Molar Ratio of this compound to Antibody | 10:1 to 50:1 (molar excess of dye) |

| Reaction Buffer | PBS, pH 7.2-7.4 |

| Reaction Temperature | Room Temperature (20-25°C) |

| Reaction Time | 1-2 hours |

| Light Conditions | Protect from light |

| Optional Reduction (for increased stability) | Sodium Cyanoborohydride (final concentration 5-10 mM) |

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. For example, for a molecular weight of approximately 845 g/mol , dissolve 8.45 mg in 1 mL of DMSO.

-

-

Labeling Reaction:

-

To the purified, oxidized antibody solution from Part 1, add the calculated volume of the 10 mM this compound stock solution to achieve the desired molar excess.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Optional: Reduction of Hydrazone Bond:

-